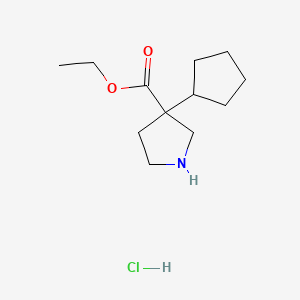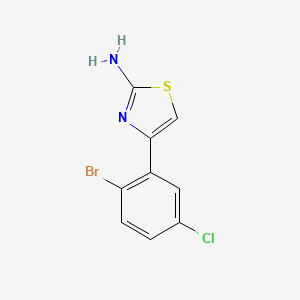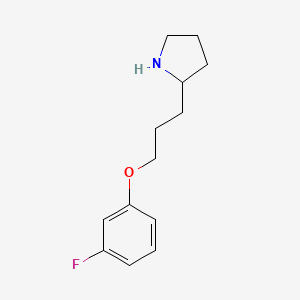
Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride involves several steps. One common method is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically carried out under mild conditions using organocatalysts to achieve high enantiomeric purity. Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .
Analyse Chemischer Reaktionen
Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using photochemical methods with noble-metal-free nanomaterials as catalysts.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can be performed using boron reagents.
Common reagents and conditions used in these reactions include transition metal catalysts, organoboron reagents, and photochemical catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with specific biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in the compound contributes to its biological activity by promoting selectivity towards certain receptors . The compound’s effects are mediated through its binding to these receptors, leading to various downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl3-cyclopentylpyrrolidine-3-carboxylatehydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones These compounds share a similar pyrrolidine scaffold but differ in their substituents and biological activities
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and biological activities make it a valuable tool for the development of new bioactive molecules and therapeutic agents.
Eigenschaften
Molekularformel |
C12H22ClNO2 |
|---|---|
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
ethyl 3-cyclopentylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)12(7-8-13-9-12)10-5-3-4-6-10;/h10,13H,2-9H2,1H3;1H |
InChI-Schlüssel |
JRWMAAFFIBKFJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCNC1)C2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)





![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)

![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)




